molecular formula C14H11BrN2O2S2 B2388973 S-[2-[(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate CAS No. 851716-61-5

S-[2-[(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate

Cat. No.: B2388973
CAS No.: 851716-61-5
M. Wt: 383.28
InChI Key: YEUDAAOHFXEQNC-PEZBUJJGSA-N
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Description

“S-[2-[(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate” is a chemical compound with the molecular formula C14H11BrN2O2S2 . It has a molecular weight of 383.28.


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups present. It includes a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a prop-2-ynyl group, which is a type of alkyne .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can often be inferred from its molecular structure. For instance, the presence of the benzothiazole ring might suggest that this compound has aromatic properties. The alkyne group could make the compound reactive, particularly towards addition reactions .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the context in which the compound is used, such as whether it’s used as a reagent in a chemical reaction, a component in a larger molecule, or a drug .

Future Directions

The future directions for this compound would depend on its potential applications. Given its complex structure, it might be of interest in the field of organic synthesis or medicinal chemistry .

Properties

IUPAC Name

S-[2-[(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S2/c1-3-6-17-11-5-4-10(15)7-12(11)21-14(17)16-13(19)8-20-9(2)18/h1,4-5,7H,6,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUDAAOHFXEQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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